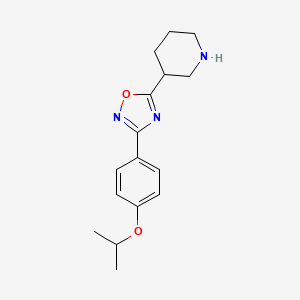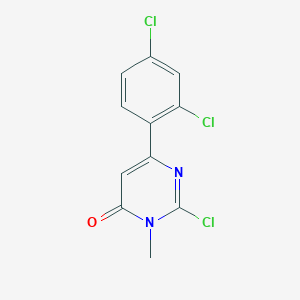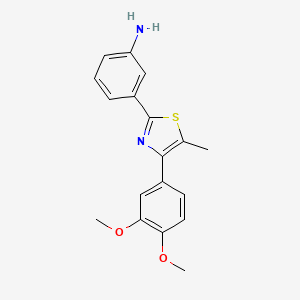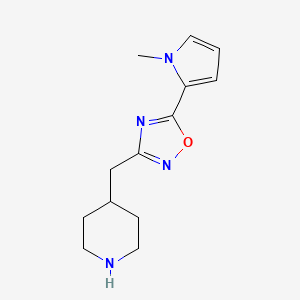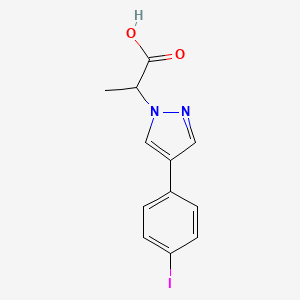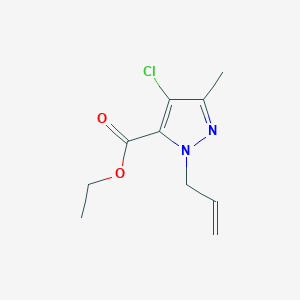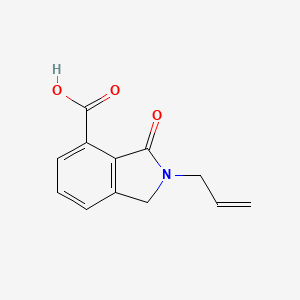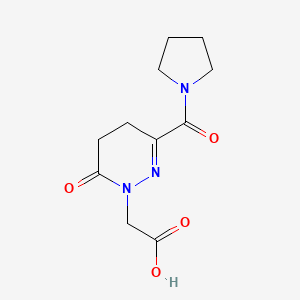
2-(6-Oxo-3-(pyrrolidine-1-carbonyl)-5,6-dihydropyridazin-1(4H)-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Oxo-3-(Pyrrolidin-1-carbonyl)-5,6-dihydropyridazin-1(4H)-yl)essigsäure ist eine synthetische organische Verbindung, die zur Klasse der Pyridazinonderivate gehört. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen bekannt.
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(6-Oxo-3-(Pyrrolidin-1-carbonyl)-5,6-dihydropyridazin-1(4H)-yl)essigsäure beinhaltet typischerweise mehrstufige organische Reaktionen. Die Ausgangsstoffe umfassen oft Pyridazinderivate und Pyrrolidin. Die Reaktionsbedingungen können Folgendes beinhalten:
Lösungsmittel: Häufige Lösungsmittel wie Ethanol, Methanol oder Dichlormethan.
Katalysatoren: Säure- oder Basenkatalysatoren, um die Reaktion zu erleichtern.
Temperatur: Reaktionen können bei erhöhten Temperaturen durchgeführt werden, um eine vollständige Umsetzung zu gewährleisten.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für solche Verbindungen beinhalten oft großtechnische Synthesen unter optimierten Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Verfahren wie kontinuierliche Fließsynthese und automatisierte Reaktoren können eingesetzt werden.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxo-3-(pyrrolidine-1-carbonyl)-5,6-dihydropyridazin-1(4H)-yl)acetic acid typically involves multi-step organic reactions. The starting materials often include pyridazine derivatives and pyrrolidine. The reaction conditions may involve:
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(6-Oxo-3-(Pyrrolidin-1-carbonyl)-5,6-dihydropyridazin-1(4H)-yl)essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Umwandlung in höhere Oxidationsstufen unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat.
Reduktion: Reduktion in niedrigere Oxidationsstufen unter Verwendung von Reduktionsmitteln wie Natriumborhydrid.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Lösungsmittel: Wasser, Ethanol, Aceton.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion Alkohole oder Amine produzieren kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. Enzyminhibition.
Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung von Krankheiten untersucht.
Industrie: Wird bei der Herstellung von Pharmazeutika und Agrochemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(6-Oxo-3-(Pyrrolidin-1-carbonyl)-5,6-dihydropyridazin-1(4H)-yl)essigsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Dazu können gehören:
Enzyme: Inhibition oder Aktivierung von Enzymen, die an Stoffwechselwegen beteiligt sind.
Rezeptoren: Bindung an Rezeptoren, um zelluläre Signalwege zu modulieren.
Pfade: Beeinflussung biochemischer Pfade, um seine Wirkungen auszuüben.
Wirkmechanismus
The mechanism of action of 2-(6-Oxo-3-(pyrrolidine-1-carbonyl)-5,6-dihydropyridazin-1(4H)-yl)acetic acid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Affecting biochemical pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyridazinonderivate: Verbindungen mit ähnlichen Strukturen und biologischen Aktivitäten.
Pyrrolidinderivate: Verbindungen, die den Pyrrolidinring enthalten.
Einzigartigkeit
2-(6-Oxo-3-(Pyrrolidin-1-carbonyl)-5,6-dihydropyridazin-1(4H)-yl)essigsäure ist aufgrund ihrer spezifischen Kombination von funktionellen Gruppen einzigartig, die im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche biologische Aktivitäten und therapeutisches Potenzial verleihen können.
Eigenschaften
Molekularformel |
C11H15N3O4 |
|---|---|
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
2-[6-oxo-3-(pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-1-yl]acetic acid |
InChI |
InChI=1S/C11H15N3O4/c15-9-4-3-8(12-14(9)7-10(16)17)11(18)13-5-1-2-6-13/h1-7H2,(H,16,17) |
InChI-Schlüssel |
IQVMPDUAJNNPHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)C2=NN(C(=O)CC2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


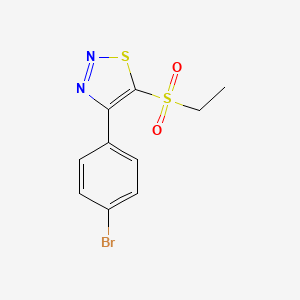

![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11788144.png)
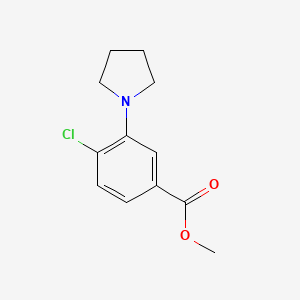
![5-(2-(2-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11788150.png)
